5-(Aminomethyl)-6-fluoropyridin-2-amine
Description
5-(Aminomethyl)-6-fluoropyridin-2-amine is a pyridine derivative featuring an aminomethyl (-CH₂NH₂) group at position 5, a fluorine atom at position 6, and a primary amine at position 2. This compound is of interest in medicinal chemistry due to the strategic placement of functional groups that may influence hydrogen bonding, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
5-(aminomethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H8FN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
SJQWCQXDTQKCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-fluoropyridin-2-amine typically involves the introduction of the aminomethyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with aminomethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps like halogenation, followed by nucleophilic substitution to introduce the aminomethyl group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Analogs
6-(Difluoromethyl)-5-fluoropyridin-2-amine
- Core Structure : Pyridine
- Substituents : 2-amine, 5-fluoro, 6-(difluoromethyl)
- Molecular Formula : C₆H₅F₃N₂
- Molecular Weight : 162.11 g/mol
- Key Properties :
- pKa: 2.10 (predicted acidic character due to fluorine substituents)
- Boiling Point: 204.0 °C (predicted)
- Density: 1.384 g/cm³
5-Fluoro-N-methylpyridin-2-amine
- Core Structure : Pyridine
- Substituents: 2-(methylamino), 5-fluoro
- Molecular Formula : C₆H₇FN₂
- Molecular Weight : 126.13 g/mol
- Key Difference: The methylamino group at position 2 reduces hydrogen-bonding capacity compared to a primary amine, which may decrease solubility but improve metabolic stability .
5-Chloro-4-fluoropyridin-2-amine
- Core Structure : Pyridine
- Substituents : 2-amine, 4-fluoro, 5-chloro
- Molecular Formula : C₅H₅ClFN₂
- Molecular Weight : 147.56 g/mol
Pyrimidine-Based Analogs
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Core Structure : Pyrimidine
- Substituents: 2-amine, 4-(2,6-difluorophenoxy), 5-methyl, 6-(trifluoromethyl)
- Key Feature: The trifluoromethyl group enhances metabolic stability, while the difluorophenoxy group contributes to π-π stacking interactions in crystal structures, as observed in . Such interactions may influence solid-state packing and solubility .
6-Fluoro-5-methylpyrimidin-4-amine
- Core Structure : Pyrimidine
- Substituents : 4-amine, 5-methyl, 6-fluoro
- Similarity to Target Compound : 0.58 (structural similarity index)
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| 5-(Aminomethyl)-6-fluoropyridin-2-amine | Pyridine | 2-amine, 5-aminomethyl, 6-fluoro | C₆H₇FN₃ | 140.14* | N/A | N/A | N/A |
| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | Pyridine | 2-amine, 5-fluoro, 6-difluoromethyl | C₆H₅F₃N₂ | 162.11 | 2.10 | 204.0 | 1.384 |
| 5-Fluoro-N-methylpyridin-2-amine | Pyridine | 2-(methylamino), 5-fluoro | C₆H₇FN₂ | 126.13 | N/A | N/A | N/A |
| 5-Chloro-4-fluoropyridin-2-amine | Pyridine | 2-amine, 4-fluoro, 5-chloro | C₅H₅ClFN₂ | 147.56 | N/A | N/A | N/A |
| 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine | Pyrimidine | 2-amine, 4-(2,6-difluorophenoxy), 5-methyl, 6-(trifluoromethyl) | C₁₂H₈F₅N₃O | 329.21 | N/A | N/A | N/A |
*Calculated based on molecular formula.
Key Findings and Implications
Biological Relevance :
- Pyridine derivatives with fluorinated substituents (e.g., 6-(difluoromethyl)-5-fluoropyridin-2-amine) are explored in drug discovery for their metabolic stability and membrane permeability .
- Crystal structure studies () highlight the role of π-π stacking and hydrogen bonding in solid-state properties, which may correlate with bioavailability in pharmaceutical applications .
Synthetic Considerations: Halogenated analogs (e.g., 5-chloro-4-fluoropyridin-2-amine) often undergo nucleophilic substitution, whereas aminomethyl groups may require reductive amination or protective group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
